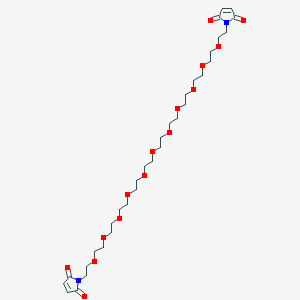

Mal-PEG11-mal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is primarily used for polypeptide or small molecule conjugation. The compound has a molecular formula of C32H52N2O15 and a molecular weight of 704.77 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG11-mal is synthesized through a series of reactions involving polyethylene glycol (PEG) and maleimide groups. The synthesis typically involves the following steps:

Activation of PEG: Polyethylene glycol is activated by reacting with a suitable activating agent, such as tosyl chloride, to form a PEG-tosylate intermediate.

Introduction of Maleimide Groups: The PEG-tosylate intermediate is then reacted with maleimide to introduce maleimide groups at both ends of the PEG chain

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to meet the requirements for research and industrial applications.

Chemical Reactions Analysis

Primary Reaction: Thiol-Maleimide Michael Addition

Mal-PEG11-mal undergoes a thiol-Michael addition reaction with free sulfhydryl (-SH) groups (e.g., cysteine residues in proteins) to form stable thioether bonds .

Mechanism

-

Thiolate Formation : At pH 6.5–7.5, thiols (R-SH) deprotonate to thiolate ions (R-S⁻), the active nucleophile .

-

Electrophilic Attack : Thiolate attacks the electron-deficient maleimide double bond, forming a thiosuccinimide product .

-

Stability : The product undergoes partial succinimide ring hydrolysis to a succinamic acid thioether, enhancing stability .

Key Characteristics

pH and Temperature Sensitivity

-

Hydrolysis : Maleimide groups hydrolyze to unreactive maleamic acid above pH 5.5, with rates increasing at higher pH and temperature .

-

Kinetic Data :

Competitive Reactions

-

Amine Reactivity : Above pH 7.5, maleimide reacts with primary amines (e.g., lysine), reducing thiol specificity .

-

Cross-Conjugation : Retro-Michael reactions in vivo may lead to thiol exchange with serum proteins (e.g., albumin) .

Stability of Maleimide-PEG Conjugates

Comparative studies with mono-sulfone-PEG highlight stability challenges:

| Conjugate Type | Stability in 1 mM Glutathione (37°C, 7 days) |

|---|---|

| Maleimide-PEG | <50% remaining |

| Mono-Sulfone-PEG | >90% remaining |

| Data sourced from |

Factors Affecting Stability :

-

Reductive Environments : Glutathione accelerates retro-Michael reactions, causing deconjugation .

-

Hydrolytic Ring-Opening : Maleamic acid formation reduces reactivity but enhances conjugate stability .

Hydrolysis Pathways

Maleimide hydrolysis follows two pathways in aqueous solutions :

-

Direct Hydrolysis :

-

Maleimide → Maleamic acid (pH >5.5).

-

-

Retro-Diels-Alder (rDA) + Hydrolysis :

-

rDA cleavage of Diels-Alder adducts → Maleimide → Hydrolysis → Maleamic acid.

-

Protein PEGylation

-

Antibody-Drug Conjugates (ADCs) : this compound links antibodies to cytotoxins via cysteine residues .

-

Hydrogel Crosslinking : Thiolated polymers react with this compound to form biodegradable networks for drug delivery .

Nanoparticle Functionalization

-

RBC-Targeted Delivery : Maleimide-PEGylated nanoparticles bind sulfhydryl groups on red blood cells for macrophage-targeted therapies .

Synthetic Considerations

Scientific Research Applications

Bioconjugation Techniques

Overview

Bioconjugation is a critical technique in the development of targeted therapies and diagnostics. The maleimide group in Mal-PEG11-mal specifically reacts with sulfhydryl groups on proteins or peptides, forming stable thioether linkages.

Case Study: Antibody-Drug Conjugates (ADCs)

In a study involving the synthesis of ADCs, this compound was utilized to conjugate cytotoxic agents to antibodies. The conjugation process demonstrated enhanced stability and therapeutic efficacy compared to traditional linkers. The resulting ADCs exhibited improved targeting capabilities and reduced systemic toxicity, showcasing the utility of this compound in precision medicine .

| Study | Linker Used | Payload | Therapeutic Efficacy |

|---|---|---|---|

| APL-1081 | Mal-Exo-EVC-MMAE | MMAE | High |

| APL-1091 | Mal-Exo-EEVC-MMAE | MMAE | Moderate |

| APL-1092 | Mal-Exo-EEVC-Exatecan | Exatecan | High |

Drug Delivery Systems

Overview

this compound enhances the solubility and bioavailability of therapeutic agents by facilitating their conjugation to PEGylated carriers. This property is particularly beneficial for hydrophobic drugs.

Case Study: Nanoparticle Formulations

Research has demonstrated that incorporating this compound into nanoparticle formulations significantly improves drug loading efficiency and release profiles. In one study, a chemotherapeutic agent was conjugated to nanoparticles using this compound, leading to sustained release and enhanced therapeutic outcomes in cancer models .

Protein Modification

Overview

Protein engineering often requires precise modifications to enhance functionality. The maleimide group allows for selective labeling of proteins, which is crucial for tracking and studying protein interactions.

Case Study: Enzyme Activity Assays

A magnetic bead-based assay employed this compound for immobilizing proteins on beads for kinase activity studies. The high sensitivity of the assay enabled the detection of phosphorylated peptides with excellent signal-to-noise ratios, demonstrating the effectiveness of this compound in biochemical assays .

| Application | Target Molecule | Detection Method | Sensitivity |

|---|---|---|---|

| Kinase Activity Assay | Abltide | MALDI-TOF MS | High |

| Protein Labeling | Various Proteins | Chemifluorescence | Excellent |

Diagnostic Applications

Overview

this compound is also used in diagnostic applications due to its ability to enhance the stability and solubility of biomolecules.

Case Study: Immunoassays

In immunoassays, this compound has been employed to improve the performance of detection antibodies. By conjugating antibodies with this compound, researchers achieved better signal amplification and specificity in detecting target antigens .

Mechanism of Action

Mal-PEG11-mal exerts its effects through the formation of stable thioether bonds with sulfhydryl groups in polypeptides or small molecules. The maleimide groups in this compound specifically react with sulfhydryl groups, resulting in the conjugation of the target molecules. This conjugation enhances the stability and functionality of the target molecules, making them suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

Biotin-PEG11-Maleimide: Similar to Mal-PEG11-mal, this compound contains a maleimide group and a PEG spacer arm. .

Maleimide-PEG11-Biotin: Another similar compound used for biotinylation, with applications in protein labeling and crosslinking

Uniqueness

This compound is unique due to its homobifunctional nature, allowing it to conjugate two molecules simultaneously. This property makes it highly versatile for various applications in chemistry, biology, medicine, and industry.

Biological Activity

Mal-PEG11-mal, a homobifunctional sulfhydryl-reactive crosslinker, is part of the polyethylene glycol (PEG) linker family. It is designed for the conjugation of polypeptides and small molecules, facilitating the development of bioconjugates for various biomedical applications. The compound features two maleimide groups that can react with thiol-containing molecules, making it a versatile tool in drug delivery systems and protein engineering.

This compound acts primarily through its ability to form stable covalent bonds with thiol groups present in proteins or peptides. This property enables the creation of targeted drug delivery systems where therapeutic agents can be attached to antibodies or other targeting moieties. The PEG component enhances solubility and reduces immunogenicity, which is crucial for therapeutic applications.

Applications in Drug Delivery

- Antibody-Drug Conjugates (ADCs) : this compound is utilized in the synthesis of ADCs, where it links cytotoxic drugs to monoclonal antibodies. This approach allows for targeted delivery of drugs directly to cancer cells while minimizing systemic toxicity. The stability and efficacy of these conjugates are significantly influenced by the choice of linker, with this compound providing a non-cleavable option that ensures prolonged circulation time in the bloodstream .

- PROTACs (Proteolysis Targeting Chimeras) : The compound also plays a role in the design of PROTACs, which are bifunctional molecules that promote targeted protein degradation. By linking ligands that bind to E3 ubiquitin ligases with those that bind to target proteins, this compound facilitates selective degradation of undesirable proteins within cells .

Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological contexts:

- In Vivo Studies : In experiments involving tumor-bearing mice, nanoparticles functionalized with PEG linkers, including this compound, demonstrated enhanced targeting and therapeutic efficacy compared to non-targeted formulations. The incorporation of maleimide-based linkers allowed for efficient binding to specific cell types expressing target receptors .

- Cellular Uptake : Research indicates that conjugates formed with this compound exhibit improved cellular uptake due to their optimized size and hydrophilicity. This characteristic is crucial for enhancing the bioavailability of therapeutic agents in cancer treatment .

Case Studies

Properties

Molecular Formula |

C32H52N2O15 |

|---|---|

Molecular Weight |

704.8 g/mol |

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C32H52N2O15/c35-29-1-2-30(36)33(29)5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-34-31(37)3-4-32(34)38/h1-4H,5-28H2 |

InChI Key |

SLYDCUAENJTMFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.